molecular formula C17H19F5N7O5P B560286 (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid CAS No. 1017682-66-4

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

Cat. No.: B560286
CAS No.: 1017682-66-4
M. Wt: 527.349
InChI Key: IRIGBESJZBGJOS-DDWIOCJRSA-N
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Description

PK 44 phosphate: is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. This compound has shown significant potential in improving glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Cellular Effects

PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.

Molecular Mechanism

The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .

Dosage Effects in Animal Models

It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests

Metabolic Pathways

PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .

Subcellular Localization

As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed

Preparation Methods

Synthetic Routes and Reaction Conditions: PK 44 phosphate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include the formation of the indazole and triazolo-pyrazine moieties, followed by their coupling to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of PK 44 phosphate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: PK 44 phosphate primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

PK 44 phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: PK 44 phosphate is unique due to its high selectivity for DPP-IV over other related enzymes such as DPP-8 and DPP-9. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGBESJZBGJOS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F5N7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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